Bao gong teng A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bao gong teng A involves several steps. One method includes the alkylation of 3-hydroxypyridine with benzylbromide to form 1-benzyl-3-hydropyridinium bromide. This intermediate is then condensed with acrylonitrile using triethylamine at reflux temperature, yielding a bicyclic nitrile . The reduction of this nitrile with lithium aluminum hydride produces the bicyclic hydroxy nitrile . Further steps involve protection, oxidation, and hydrogenation reactions to yield the final product .

Industrial Production Methods

. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Bao gong teng A undergoes various chemical reactions, including:

Oxidation: For example, the oxidation of intermediates with m-chloroperbenzoic acid.

Substitution: Alkylation and other substitution reactions are involved in the synthesis.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid (MCPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen over palladium/carbon (H2/Pd-C)

Solvents: Chloroform (CHCl3), ethanol (EtOH)

Catalysts: Triethylamine, benzylbromide

Major Products

The major product of these reactions is this compound itself, along with various intermediates such as bicyclic nitriles and hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antiglaucoma Properties

One of the primary applications of Bao Gong Teng A is in the treatment of glaucoma. Research indicates that it effectively reduces intraocular pressure, which is crucial for managing this condition. In comparative studies, this compound demonstrated superior efficacy over pilocarpine, a standard glaucoma medication, by enhancing aqueous humor flow and constricting the pupil . The compound's agonistic activity on muscarinic receptors contributes to its effectiveness in improving trabecular outflow of aqueous fluid .

Case Study: Clinical Trials

- Objective: Evaluate the efficacy of this compound in patients with primary glaucoma.

- Results: Clinical trials showed that the therapeutic effects were comparable to pilocarpine, with fewer side effects reported .

- Conclusion: this compound is a promising candidate for glaucoma treatment, particularly for patients who experience adverse reactions to traditional therapies.

1.2 Anti-inflammatory Effects

Emerging research has highlighted the anti-inflammatory properties of this compound. Studies suggest that it can modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and autoimmune diseases. However, further investigations are required to elucidate the underlying mechanisms and confirm its effectiveness in human subjects.

Potential in Cancer Treatment

Recent studies have begun to explore the potential applications of this compound in oncology. Preliminary findings indicate that it may suppress the growth and proliferation of cancer cells, making it a candidate for further research in cancer therapeutics.

Case Study: In Vitro Studies

- Objective: Assess the cytotoxic effects of this compound on various cancer cell lines.

- Results: In vitro studies demonstrated significant inhibition of cell proliferation in certain cancer types.

- Conclusion: While promising, these findings necessitate extensive clinical trials to validate efficacy and safety in cancer treatment.

Synthesis and Structural Insights

The synthesis of this compound has been a focus of recent research due to its limited availability from natural sources. Various synthetic methods have been explored to produce analogs with similar or enhanced biological activity .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | 6β-acetoxy-2β-hydroxy-nortropane | Antiglaucoma agent |

| Erycibe obtusifolia extract | Contains multiple alkaloids | Antiglaucoma properties |

| Erycibe hirsuta alkaloids | Similar bicyclic structure | Potential neuroprotective effects |

Wirkmechanismus

Bao gong teng A exerts its effects primarily through its action as a muscarinic agonist . It binds to muscarinic acetylcholine receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding leads to various physiological responses, including reduced intraocular pressure (useful in glaucoma) and lowered blood pressure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.

Physostigmine: An acetylcholinesterase inhibitor used to increase acetylcholine levels.

Uniqueness

Bao gong teng A is unique due to its dual hypotensive and miotic activities, which are not commonly found together in other compounds . Additionally, its natural origin from Erycibe obtusifolia Benth adds to its uniqueness .

Conclusion

This compound is a valuable compound with significant applications in cardiovascular and glaucoma research. Its unique properties and natural origin make it an important subject of study in the fields of chemistry, biology, and medicine.

Eigenschaften

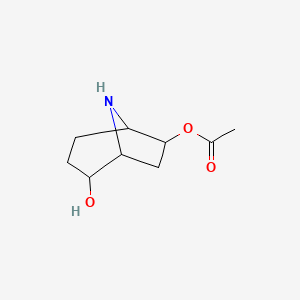

IUPAC Name |

(2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.